molecular formula C13H16N2O2 B11877827 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione CAS No. 41058-56-4

2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B11877827
CAS No.: 41058-56-4
M. Wt: 232.28 g/mol
InChI Key: WGRXSZJLBXDYSS-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are a significant class of natural alkaloids known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 under visible light at room temperature

Industrial Production Methods

Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Metal catalysts, such as palladium or platinum, are frequently used to facilitate the cyclization and functionalization of isoquinoline precursors . Additionally, catalyst-free processes in water have been explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new pharmaceuticals targeting neurological disorders and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)ethyl)isoquinoline-1,3(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development and other applications .

Properties

CAS No.

41058-56-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C13H16N2O2/c1-14(2)7-8-15-12(16)9-10-5-3-4-6-11(10)13(15)17/h3-6H,7-9H2,1-2H3

InChI Key

WGRXSZJLBXDYSS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)CC2=CC=CC=C2C1=O

Origin of Product

United States

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